Antiulcer Agent 2

Beschreibung

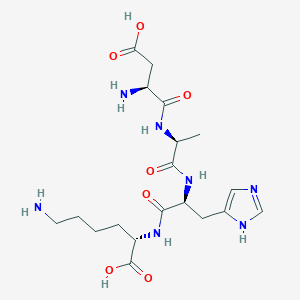

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPHUOSLCCHHY-PYJNHQTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Characterization of H Asp Ala His Lys Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for DAHK and Analogues

Solid-phase peptide synthesis (SPPS) is the predominant method for the synthesis of H-Asp-Ala-His-Lys-OH and its analogues. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.combiotage.com The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by filtration and washing, simplifying the purification process. bachem.comnih.gov

The synthesis is typically carried out from the C-terminus to the N-terminus. nih.gov The process begins by anchoring the C-terminal amino acid, in this case, lysine (B10760008), to the resin. The subsequent amino acids—histidine, alanine (B10760859), and aspartic acid—are then added in a cyclical manner, with each cycle involving deprotection, coupling, and washing steps. bachem.com

Optimization of Amino Acid Coupling Protocols

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is a critical step in SPPS. jpt.com To achieve high coupling efficiency, the carboxyl group is activated using specific reagents. Common coupling reagents include carbodiimides like DCC and EDC, phosphonium (B103445) salts such as BOP and PyBOP, and uronium salts like HATU and TBTU. jpt.com The choice of coupling reagent and reaction conditions is crucial for maximizing yield and minimizing side reactions. jpt.com

For instance, a general strategy might involve using a 5-fold excess of the Fmoc-amino acid, a 5-fold excess of a coupling agent like HATU, and a 10-fold excess of a base such as DiPEA in a solvent like DMF. unifi.it The reaction time can vary, for example, from 40 minutes at room temperature to just 2 minutes at 90°C with microwave assistance. unifi.itabclonal.com The completion of the coupling reaction can be monitored using tests like the Kaiser test. google.com Double coupling, where the coupling step is repeated, can be employed to ensure the efficient incorporation of each amino acid, which is a cost-effective strategy to optimize synthesis yields. umich.edu

Protecting Group Chemistry and Deprotection Techniques

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. jpt.comiris-biotech.de The most widely used strategy in SPPS is the Fmoc/tBu approach. iris-biotech.de The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.netcreative-peptides.com This group is stable under acidic conditions but can be readily removed with a mild base, typically a 20% solution of piperidine (B6355638) in dimethylformamide (DMF), to allow for the next coupling reaction. unifi.it

The reactive side chains of the amino acids are protected by acid-labile groups. For the tetrapeptide H-Asp-Ala-His-Lys-OH, the following protecting groups are commonly used:

Aspartic Acid (Asp): The side-chain carboxyl group is typically protected with a tert-butyl (tBu) group. iris-biotech.de

Histidine (His): The imidazole (B134444) ring of histidine is often protected with a trityl (Trt) group to prevent side reactions and racemization. creative-peptides.comnih.gov

Lysine (Lys): The ε-amino group of the lysine side chain is commonly protected with a tert-butyloxycarbonyl (Boc) group. creative-peptides.com

These side-chain protecting groups are stable during the Fmoc deprotection steps but are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail. iris-biotech.de

Resin Selection and Cleavage Considerations

The choice of resin is a critical factor in SPPS, influencing the conditions required for the final cleavage of the peptide from the solid support. peptide.com For the synthesis of a peptide with a C-terminal carboxylic acid like H-Asp-Ala-His-Lys-OH, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. peptide.comcaslo.com Wang resin provides a stable linkage that is cleaved under strong acidic conditions, yielding the peptide acid. caslo.com The 2-CTC resin is highly acid-sensitive, allowing for milder cleavage conditions, which can be advantageous for sensitive peptides. caslo.combiosynth.com The loading of the resin, which refers to the number of reactive sites per gram, is another important consideration. For a short peptide like a tetrapeptide, a resin with a higher substitution level (1.3-2.0 mmol/g) can be utilized. peptide.com

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). A common cleavage cocktail consists of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5 to prevent side reactions.

Liquid-Phase Peptide Synthesis (LPPS) Approaches and Scalability

While less common for the production of short peptides like tetrapeptides, liquid-phase peptide synthesis (LPPS) offers advantages for large-scale production. abclonal.com In LPPS, the synthesis is carried out in solution, which can be more amenable to industrial scale-up. mdpi.comresearchgate.net Recent advancements in LPPS utilize coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) which promotes rapid and efficient peptide bond formation with minimal side reactions and produces water-soluble byproducts, simplifying purification. mdpi.comresearchgate.net This methodology has been successfully applied to the iterative synthesis of peptides using both N-Boc and N-Fmoc protected amino acids. mdpi.comresearchgate.net The purification of the intermediate peptides in LPPS can be achieved through precipitation. mdpi.com

Spectroscopic and Chromatographic Methods for Structural Verification and Purity Assessment

Following synthesis and purification, it is essential to verify the structure and assess the purity of the H-Asp-Ala-His-Lys-OH peptide. scispace.com A combination of spectroscopic and chromatographic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides. The peptide is typically analyzed on a reversed-phase C18 column using a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA). rsc.org The TFA pairs with the peptide, facilitating its elution from the column. rsc.org The peptide is detected by its UV absorbance at 214–220 nm. A purity of greater than 95% is often required for research applications. novopro.cn

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. mdpi.com LC-MS is used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of its identity. scispace.comrsc.org The experimental molecular weight obtained from the mass spectrum is compared to the theoretical molecular weight of H-Asp-Ala-His-Lys-OH (469.5 Da). rsc.org Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide, confirming the correct order of the amino acids. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of H-Asp-Ala-His-Lys-OH. Both one-dimensional (¹H) and two-dimensional (¹H, ¹³C) NMR experiments are employed to confirm the covalent structure and stereochemistry of the tetrapeptide.

¹H NMR provides information on the number and environment of protons in the molecule. The spectrum of H-Asp-Ala-His-Lys-OH is complex, with distinct signals corresponding to the alpha-protons (α-H), side-chain protons of each amino acid residue, and the amide (NH) protons of the peptide backbone. The chemical shifts of these protons are sensitive to their local electronic environment, which is influenced by the peptide's sequence and conformation. For instance, studies have utilized ¹H NMR to analyze the interaction of the Asp-Ala-His-Lys sequence with transition metals, demonstrating that the first three amino acids (Asp-Ala-His) are crucial for metal ion binding. wikipedia.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each carbon atom in the tetrapeptide gives rise to a signal, with characteristic chemical shifts for carbonyl carbons (C=O) of the peptide bonds and the C-terminus, alpha-carbons (Cα), and the various side-chain carbons.

Two-dimensional NMR techniques, such as Total Correlation Spectroscopy (TOCSY), are vital for assigning specific resonances to individual amino acid spin systems within the peptide. fishersci.iecenmed.com By establishing through-bond scalar couplings, TOCSY experiments allow for the unambiguous assignment of all protons belonging to a particular residue. Further analysis of the pH-dependence of chemical shifts can yield the pKa values of the ionizable side chains of aspartic acid, histidine, and lysine, providing insight into the peptide's charge state under different conditions. fishersci.iecenmed.com

Mass Spectrometry for Sequence Confirmation

Mass spectrometry (MS) is a cornerstone technique for the chemical characterization of H-Asp-Ala-His-Lys-OH, used primarily to confirm its molecular weight and verify the amino acid sequence. The theoretical molecular weight of the neutral peptide is approximately 469.5 Da. nih.gov

For sequence confirmation, tandem mass spectrometry (MS/MS) is the method of choice. wikipedia.org In a typical MS/MS experiment, the peptide is first ionized, commonly by electrospray ionization (ESI), to form a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 470.5. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner, primarily at the amide peptide bonds.

The resulting fragment ions are analyzed to reveal the peptide's sequence. The fragmentation generates a series of ions, most notably b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By calculating the mass differences between consecutive ions in a series, each amino acid residue can be identified.

A crucial fragmentation pathway for peptides containing aspartic acid is the cleavage at the C-terminal side of the Asp residue. dsmz.dedsmz.de Therefore, in the MS/MS spectrum of H-Asp-Ala-His-Lys-OH, a prominent y₃ ion resulting from the cleavage between Asp and Ala would be expected. The presence of basic residues, such as histidine and lysine, can also influence the fragmentation pattern and charge state of the resulting ions. massbank.eu

The table below illustrates the theoretical m/z values for the primary b- and y-ions expected from the fragmentation of the [M+H]⁺ ion of H-Asp-Ala-His-Lys-OH. The detection of these ions allows for the unambiguous confirmation of the Asp-Ala-His-Lys sequence.

Coordination Chemistry and Metal Ion Interactions of Dahk

Characterization of DAHK's Metal-Binding Site

The primary metal-binding site of DAHK is located at its N-terminus and is commonly referred to as an Amino Terminal Cu(II) and Ni(II) (ATCUN) binding motif. rsc.orgunica.it This motif is defined by the presence of a histidine residue at the third position in the peptide sequence. rsc.orgnih.gov The key structural components that constitute the metal-binding pocket of DAHK are:

The N-terminal amino group from the aspartic acid (Asp) residue. nih.govmdpi.com

Two deprotonated backbone amide nitrogens from the peptide bonds between Asp-Ala and Ala-His. nih.govnih.govmdpi.com

The imidazole (B134444) nitrogen (Nδ) of the histidine (His) residue at the third position. nih.govmdpi.comacs.org

These four nitrogen atoms form a high-affinity square-planar coordination environment for metal ions like Cu(II) and Ni(II). unica.itresearchgate.net The first three amino acids, Asp-Ala-His, are considered essential for this strong metal binding. nih.govmdpi.com While the primary coordination sphere is composed of these four nitrogen ligands, other residues can influence the complex's stability and structure. The carboxylate side chain of the N-terminal Asp residue has been implicated in metal binding, potentially acting as an axial ligand. mdpi.comcardiff.ac.uk Additionally, the lysine (B10760008) (Lys) residue can help stabilize the complex through electrostatic interactions. Modifications such as N-acetylation or the deletion of one of the first three amino acids have been shown to abolish cobalt-binding, highlighting the criticality of the specific N-terminal sequence. nih.gov

Binding Mechanisms and Affinities with Key Transition Metals

DAHK exhibits a strong preference for Cu(II) ions, followed by Ni(II) and Co(II), a selectivity driven by the specific geometry of the ATCUN motif. cardiff.ac.ukresearchgate.net The binding affinity for Cu(II) is exceptionally high, with a dissociation constant reported to be in the picomolar to femtomolar range. researchgate.netmpg.de The affinities for Ni(II) and Co(II) are lower, with dissociation constants of approximately 150 nM and 110 µM, respectively, for the N-terminal sequence of HSA. mdpi.comresearchgate.net

| Metal Ion | Reported Dissociation Constant (Kd) | Reference |

|---|---|---|

| Copper(II) | ~6.7 x 10⁻¹⁷ M (for HSA-Cu(II)) | unica.it |

| Nickel(II) | ~150 nM (for HSA N-terminus) | researchgate.net |

| Cobalt(II) | ~110 µM (for HSA N-terminus) | mdpi.comresearchgate.net |

The interaction with DAHK is strong enough to sequester copper ions from other molecules, a process that is significantly slower than with the related GHK peptide, indicating a very stable complex formation. nih.gov The high stability is attributed to the chelation by four nitrogen donors, which forms a dominant square-planar complex at physiological pH. mdpi.com

The coordination of Cu(II) by DAHK has been extensively studied using a variety of spectroscopic and structural methods, including X-ray crystallography, EPR, HYSCORE, and NMR spectroscopy. nih.govresearchgate.net These studies confirm that the structure of the [Cu(II)(DAHK)] complex is similar in both the solid state and in solution. nih.gov Computational studies using Density Functional Theory (DFT) have also successfully reproduced the experimentally determined coordination geometry. researchgate.netcardiff.ac.ukcore.ac.uk The resulting complex features a distorted square-planar arrangement of four nitrogen ligands with an axial coordination to an oxygen ligand. researchgate.netcore.ac.uk

At physiological pH, the Cu(II) ion is equatorially coordinated by four nitrogen atoms in a square-planar geometry, a structure often termed the "4N" form. nih.govrsc.org This coordination sphere consists of:

The primary amino (NH₂) group of the N-terminal aspartic acid residue. nih.gov

The deprotonated amide nitrogen between the Asp and Ala residues. nih.gov

The deprotonated amide nitrogen between the Ala and His residues. nih.gov

The Nδ imidazole nitrogen of the His3 residue. nih.govacs.org

This arrangement is a hallmark of the ATCUN motif and is responsible for the exceptionally high affinity DAHK has for Cu(II). rsc.org Spectroscopic data, including EPR and UV-Vis, support this 4N coordination. The UV-Vis spectrum of the Cu(II)-DAHK complex shows a characteristic d-d transition peak around 525 nm, which is indicative of an ATCUN-type complex. rsc.org

In addition to the four equatorial nitrogen ligands, the Cu(II) ion in the DAHK complex is typically penta-coordinate. mdpi.comresearchgate.net X-ray crystal structure analysis has revealed that a water molecule binds to the Cu(II) ion in the apical (axial) position. nih.govresearchgate.netrsc.org This finding clarifies earlier hypotheses about the potential involvement of the aspartic acid side-chain carboxylate group in the primary coordination sphere. While the Asp residue is crucial for enhancing the basicity of the coordinating nitrogen atoms, it does not typically act as the fifth primary ligand; that role is filled by a labile water molecule. rsc.orgresearchgate.net Computational models corroborate these findings, showing a distorted square-planar arrangement with an axial coordination to a fifth, oxygen ligand from a water molecule. researchgate.netcardiff.ac.uk

The coordination of Cu(II) to peptides containing a His-3 residue is highly dependent on pH. researchgate.net For DAHK, two main species are observed:

4N Complex : In a wide pH range that includes physiological pH (6.5-10.5), the dominant species is the [CuH₋₂L]⁻ complex. mdpi.com This is the stable 4N form where the copper ion is bound to the N-terminal amine, two deprotonated amide nitrogens, and the imidazole nitrogen. mdpi.comresearchgate.net

3N Complex : At a lower pH (below ~5.5), a 3N coordination mode can be present. researchgate.net This involves the N-terminus, one deprotonated amide nitrogen, and the imidazole nitrogen from His-2. researchgate.net

This pH-dependent equilibrium between different coordination modes is a characteristic feature of ATCUN and related motifs. researchgate.netmdpi.com

DAHK also binds Co(II) and Ni(II), though with lower affinity than Cu(II). nih.govcardiff.ac.uk The binding site and essential residues for these metals are largely the same as for copper, centered on the N-terminal Asp-Ala-His sequence. nih.govmdpi.com

Nickel(II) Binding : Similar to Co(II), Ni(II) binds to the ATCUN motif of DAHK. nih.govcardiff.ac.uk The coordination is also square-planar, involving four nitrogen atoms from the N-terminal amine, two backbone amides, and the His3 imidazole. researchgate.netnih.gov The high affinity of the ATCUN site for Ni(II) is a defining characteristic of this motif. unica.it

For both Co(II) and Ni(II), the integrity of the Asp-Ala-His sequence is paramount for effective chelation. nih.gov

Copper(II) Coordination Chemistry: Spectroscopic and Structural Insights

Axial Ligand Coordination and Water Molecule Involvement

Computational Modeling of Metal-DAHK Complexes

Computational methods are powerful tools for investigating the intricacies of metal ion binding to the tetrapeptide Asp-Ala-His-Lys (DAHK). cardiff.ac.ukresearchgate.net These techniques provide detailed insights into the geometry, energy, and electronic properties of metal-DAHK complexes, which can be challenging to characterize fully through experimental means alone. cardiff.ac.ukmdpi.com Methods such as Ligand Field Molecular Mechanics (LFMM), Density Functional Theory (DFT), and semi-empirical calculations have been employed to study the binding of metal ions, particularly Cu(II), to DAHK. cardiff.ac.ukresearchgate.net These computational approaches allow for the exploration of conformational possibilities and the evaluation of different binding modes. cardiff.ac.ukcore.ac.uk

Ligand Field Molecular Mechanics (LFMM) Simulations

Ligand Field Molecular Mechanics (LFMM) is a specialized molecular mechanics method that incorporates a ligand field stabilization energy (LFSE) term to better describe the effects of d-electrons in transition metal complexes. cardiff.ac.uk This approach has been successfully applied to a variety of transition metal systems, including small metalloproteins. cardiff.ac.ukresearchgate.net

In the study of Cu(II) binding to DAHK, LFMM has been used in conjunction with the AMBER force field. cardiff.ac.ukresearchgate.net LFMM/AMBER conformational searches have been performed to explore the potential structures of the Cu-DAHK complex. cardiff.ac.uk One such search identified 11 distinct conformers, indicating that the binding of the copper ion significantly constrains the conformational flexibility of the peptide. cardiff.ac.uk The LFMM simulations successfully reproduced the experimentally observed coordination modes, although they showed a preference for two axial oxygen donors. cardiff.ac.uk This method is particularly advantageous as a single set of LFMM parameters for a specific metal-ligand interaction can model different coordination numbers and spin states. researchgate.net

Density Functional Theory (DFT) and Semi-Empirical Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and has been applied to investigate metal-DAHK complexes. cardiff.ac.ukaip.org While powerful, DFT calculations can be computationally demanding, especially for large and complex systems. cardiff.ac.uk For metal-DAHK systems, DFT has been used as a benchmark to assess the accuracy of other, faster methods like LFMM and semi-empirical calculations. cardiff.ac.ukresearchgate.net The B3LYP functional with a 6-31G(d) basis set and a Polarizable Continuum Model (PCM) to simulate an aqueous solvent is a common level of theory used for these systems. cardiff.ac.uk

Semi-empirical methods, such as GFN2-xTB, offer a less computationally expensive alternative to DFT. cardiff.ac.uk These methods have been used alongside conformational-rotational estimation tools (CREST) to explore the conformational landscape of Cu-DAHK. cardiff.ac.uk However, in one study, the CREST/xTB conformational search was less successful than LFMM and DFT, as it incorrectly predicted the coordination mode, changing the equatorial ligands from a 4N (four nitrogen) to a 3N1O (three nitrogen, one oxygen) arrangement. cardiff.ac.uk In contrast, geometry optimizations using GFN2-xTB, like DFT, correctly predicted the expected 4N1O coordination for most conformers. cardiff.ac.uk

Prediction of Energy, Geometry, and Electronic Spectra of Metal Complexes

Computational modeling provides detailed predictions of the key characteristics of metal-DAHK complexes.

The table below presents the bond lengths and angles for the Cu-DAHK complex as optimized at the B3LYP-D2/6-31G(d) level of theory. cardiff.ac.uk

| Bond/Angle | Atoms Involved | Value |

| Bond Lengths | (Å) | |

| Cu - N (Asp, N-terminus) | 2.02 | |

| Cu - N (Asp-Ala peptide) | 1.95 | |

| Cu - N (Ala-His peptide) | 2.04 | |

| Cu - N (His, imidazole Nδ) | 1.96 | |

| Cu - O (Asp, side chain) | 2.37 | |

| Bond Angles | (°) | |

| N(Asp N-term) - Cu - N(Asp-Ala) | 84.1 | |

| N(Asp-Ala) - Cu - N(Ala-His) | 82.9 | |

| N(Ala-His) - Cu - N(His Nδ) | 96.6 | |

| N(His Nδ) - Cu - N(Asp N-term) | 97.0 | |

| Data sourced from a computational study by Milner, A., et al. (2021). cardiff.ac.uk |

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic (UV-Vis) spectra of the metal complexes, which can then be compared to experimental data to validate the proposed binding modes. cardiff.ac.uk The calculated spectra for different potential coordination geometries of Cu-DAHK show distinct features. cardiff.ac.uk The predicted spectrum for the most stable 4N1O Asp binding mode shows a characteristic broad d-d transition peak at approximately 642 nm. cardiff.ac.uk In contrast, a purely 4N coordination mode (without the axial oxygen) shows peaks around 300 and 500 nm but lacks the noticeable peak in the 600-800 nm region. cardiff.ac.uk Other binding modes, such as one involving the lysine side chain's oxygen as the axial donor (4N1O Lys), show a similar spectrum with d-d peaks at 637 nm and 481 nm. cardiff.ac.uk

The table below summarizes the predicted UV-Vis spectral peaks for different Cu-DAHK binding modes.

| Binding Mode | Predicted Peak Wavelengths (nm) |

| 4N1O (Asp) | ~300, ~500, 642 (broad d-d peak) |

| 4N | ~300, ~500 (no significant peak at 600-800 nm) |

| 4N1O (Lys) | 481, 637 |

| Data sourced from a computational study by Milner, A., et al. (2021). cardiff.ac.uk |

Molecular Mechanisms of Dahk S Biological Activity

Regulation of Reactive Oxygen Species (ROS) Generation

DAHK plays a crucial role in mitigating the damaging effects of reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions, including inflammation, cancer, and neurodegenerative diseases. drugbank.comnih.gov The peptide's ability to control ROS is a cornerstone of its therapeutic potential.

A primary mechanism of DAHK's antioxidant action is its ability to chelate transition metals, particularly copper (Cu(II)). ahajournals.org Copper ions are known to participate in redox cycling and catalyze the formation of highly damaging ROS, such as the hydroxyl radical (•OH), through Fenton-like reactions. capes.gov.brnih.govillinoisstate.edu DAHK forms a tight binding site for Cu(II) ions, effectively sequestering them and preventing their participation in these ROS-generating reactions. ahajournals.orgdrugbank.comnih.gov The histidine residue's imidazole (B134444) ring is central to this coordination, while the aspartic acid and lysine (B10760008) residues help stabilize the resulting complex. nih.gov By binding copper, DAHK can halt its redox cycling, thereby preventing the formation of copper-induced hydroxyl radicals. ahajournals.orgdrugbank.com This chelation is effective across physiological and acidic pH ranges (7.5-6.5). drugbank.comnih.gov

Both nuclear and telomeric DNA are highly susceptible to damage from ROS, especially hydroxyl radicals generated by copper-mediated reactions. capes.gov.brnih.gov This oxidative damage can lead to DNA double-strand breaks and an accelerated rate of telomere shortening, a hallmark of cellular aging and disease. capes.gov.brresearchgate.net DAHK has been demonstrated to directly counter these effects. ahajournals.org In studies using copper and ascorbic acid to induce ROS, DAHK attenuated DNA strand breaks in a dose-dependent manner. capes.gov.brnih.gov It has been shown to inhibit copper-induced oxidative DNA double-strand breaks and the associated shortening of telomeres in cell cultures. ahajournals.orgahajournals.org

The protective effect of DAHK on genetic material is quantifiable, as shown in the table below based on research findings.

| Protected Component | DAHK:Cu Ratio for Complete Protection | Cell Type/Condition | Reference |

| Isolated DNA | 4:1 | In vitro | capes.gov.brnih.gov |

| DNA in Raji cells | 2:1 | Cell-based assay | capes.gov.brnih.gov |

| Telomeres | 2:1 | Cell-based assay | capes.gov.brnih.gov |

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular injury and death. ojhas.org DAHK effectively prevents lipid oxidation, particularly in copper-catalyzed systems. ahajournals.orgahajournals.org Research shows that DAHK inhibits the formation of thiobarbituric acid-reactive species (TBARS), which are byproducts and common markers of lipid peroxidation. drugbank.comnih.gov Furthermore, the peptide has been observed to inhibit the peroxidation of low-density lipoproteins (LDL). drugbank.comnih.gov A 1:1 ratio of DAHK to copper was found to be effective in inhibiting the formation of malondialdehyde (MDA), a key product of lipid peroxidation. researchgate.net

Inhibition of Oxidative DNA Damage and Telomere Shortening

Superoxide (B77818) Dismutase Mimetic Activity of DAHK-Metal Complexes

Beyond its role as a passive chelator, the complex formed between DAHK and copper (DAHK-Cu) exhibits potent enzymatic activity. ahajournals.org This complex functions as a superoxide dismutase (SOD) mimetic, which means it mimics the action of the endogenous antioxidant enzyme SOD. ahajournals.orgdrugbank.comahajournals.org SODs are crucial for cellular health, as they catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and the less reactive hydrogen peroxide. wikipedia.org The SOD-like activity of the DAHK-Cu complex significantly inhibits the formation of superoxide, adding another layer to the peptide's antioxidant defense capabilities. drugbank.comnih.govresearchgate.net This mimetic action is a key component of its protective effects. ahajournals.org

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis refers to the critical balance between oxidizing and reducing processes within a cell, which is essential for normal biological functions. ebi.ac.ukmdpi.com An imbalance leading to an excess of oxidants results in oxidative stress. frontiersin.org DAHK contributes significantly to maintaining this balance through its combined mechanisms. By sequestering redox-active copper ions, it prevents the initiation of harmful oxidative chain reactions. drugbank.com Its ability to scavenge hydroxyl radicals and the SOD-mimetic function of the DAHK-Cu complex actively reduce the cellular load of the most damaging reactive oxygen species. drugbank.comcapes.gov.br These actions effectively shift the cellular equilibrium from a potentially harmful, exchangeable pool of Cu(II) to a tightly-bound, non-exchangeable state, thereby preventing ROS formation and helping to maintain a stable intracellular redox environment. drugbank.com

Mechanisms Underlying Neuroprotection in Oxidative Stress Models

Oxidative stress is a well-established factor in the propagation of neuronal injury and the pathophysiology of neurodegenerative disorders and stroke. frontiersin.orgnih.govmdpi.com The neuroprotective effects of DAHK have been demonstrated in models of oxidant-induced neuronal death. ahajournals.orgahajournals.org In cortical cell cultures challenged with oxidative stress, DAHK was found to be as potent and effective as human serum albumin in preventing neuronal death. nih.govbachem.com

The primary mechanism for this neuroprotection is its ability to limit metal-catalyzed oxidant stress. ahajournals.orgnih.gov By binding copper and preventing its redox cycling, DAHK blocks the generation of neurotoxic oxidants. ahajournals.org Its efficacy in preventing neuronal death induced by systems like copper/ascorbic acid or hydrogen peroxide suggests that copper-driven oxidative processes are a key component of neuronal injury in these models. ahajournals.orgahajournals.org This makes DAHK a potential small-molecule therapeutic agent for conditions involving neurotoxicity from oxidant stress, such as ischemic stroke. ahajournals.orgahajournals.orgbachem.com

Comparative Studies and Analog Development of Dahk

Comparative Analysis with Human Serum Albumin (HSA) in Metal Binding and Antioxidant Activity

The primary locus of HSA's potent antioxidant activity is attributed to its N-terminal DAHK sequence, which serves as a high-affinity binding site for transition metals, particularly copper (Cu(II)). nih.govspringermedizin.deahajournals.org Studies directly comparing DAHK and HSA have revealed that the tetrapeptide is remarkably effective despite its significantly smaller size.

In models of oxidant-induced neuronal death, DAHK was found to be equipotent with HSA. ahajournals.org Research using murine cortical cultures exposed to oxidative stress from hydrogen peroxide (H₂O₂) and a copper/ascorbic acid mixture showed that DAHK had nearly identical potency and efficacy to HSA in preventing neuronal death. ahajournals.orgnih.gov HSA offered complete protection at a concentration of 37.5 µmol/L, and the synthetic DAHK tetrapeptide demonstrated a similar protective capacity. ahajournals.orgahajournals.org This suggests that the DAHK sequence is the principal component of HSA's antioxidant function. ahajournals.org The antioxidant mechanism involves the chelation of transition metals like copper, which prevents them from participating in redox reactions that generate damaging reactive oxygen species (ROS), such as the Fenton reaction. springermedizin.deahajournals.org Furthermore, the copper-DAHK complex itself acts as a potent superoxide (B77818) dismutase mimetic, enhancing its antioxidant potential. ahajournals.org

| Parameter | H-Asp-Ala-His-Lys-OH (DAHK) | Human Serum Albumin (HSA) | Reference |

|---|---|---|---|

| Primary Function | High-affinity Cu(II) binding; Antioxidant | Major plasma protein; Transporter; High-affinity Cu(II) binding; Antioxidant | nih.govahajournals.org |

| Neuroprotection Against Oxidative Stress | Equipotent with HSA; nearly identical potency and efficacy in preventing neuronal death. | Provides complete protection at 37.5 µmol/L in specific models. | ahajournals.orgahajournals.orgnih.gov |

| Mechanism of Antioxidant Activity | Chelates transition metals (e.g., copper); Copper-DAHK complex has superoxide dismutase-like activity. | Primarily mediated by the N-terminal DAHK sequence binding copper and other transition metals. | springermedizin.deahajournals.org |

Research on Enantiomeric Forms, e.g., d-DAHK, and Their Bioactivity Profiles

Research into stereoisomers, which are molecules with the same chemical formula but different spatial arrangements, is crucial in pharmacology as different enantiomers can have distinct biological activities. michberk.comnih.gov In the context of DAHK, studies have been conducted on its enantiomer, d-DAHK, which is composed of D-amino acids instead of the naturally occurring L-amino acids.

A key study synthesized d-DAHK to investigate its effects on copper-induced ROS formation. nih.gov The research found that d-DAHK was effective at preventing the formation of thiobarbituric acid-reactive species (TBARS), which are markers of oxidative stress, across both physiological and acidic pH ranges (7.5-6.5). nih.gov It also successfully inhibited the peroxidation of low-density lipoprotein (LDL) lipids. nih.gov A significant finding was that the d-DAHK/Cu(II) complex demonstrated superoxide dismutase (SOD)-like activity, meaning it could effectively inhibit the formation of superoxide radicals. These in vitro results indicate that d-DAHK can sequester copper ions into a tightly-bound, non-exchangeable state, thereby preventing ROS formation and suggesting potential therapeutic applications for conditions related to oxidative stress. nih.govscribd.com

| Enantiomer | Composition | Observed Bioactivity | Reference |

|---|---|---|---|

| L-DAHK (Natural) | L-Aspartate, L-Alanine, L-Histidine, L-Lysine | Natural Cu(II)-binding sequence of HSA; potent antioxidant and neuroprotective effects. | ahajournals.org |

| d-DAHK (Enantiomer) | D-Aspartate, D-Alanine, D-Histidine, D-Lysine | Prevents TBARS formation; inhibits LDL lipid peroxidation; d-DAHK/Cu complex exhibits SOD-like activity. | nih.gov |

Structure-Activity Relationship (SAR) Investigations of DAHK Analogues

Structure-Activity Relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to determine which chemical groups are responsible for its biological effects. wikipedia.orgresearchgate.net For DAHK, SAR investigations have provided insight into the specific amino acid residues critical for its metal-binding capabilities.

Studies on DAHK analogs have shown that the N-terminal portion of the peptide is essential for its function. Research indicates that the first three amino acids, Asp-Ala-His, are crucial for the strong binding of cobalt (Co²⁺). mdpi.com Further analysis confirmed that both the N-terminal α-amino group and the histidine residue at the third position are indispensable for metal binding. mdpi.com Alanine (B10760859) scanning, a technique where specific amino acids are replaced with alanine, revealed that an analog where the third-position histidine was replaced with alanine (H3A) did not bind to Co(II). mdpi.com Similarly, an analog with a blocked N-terminus (Ac-wAlb12) also failed to bind the metal ion. mdpi.com The absence of the N-terminal aspartic acid residue has been shown to reduce the affinity for Cu(II), as the carboxylate group of aspartate enhances metal coordination.

These findings underscore the importance of the specific sequence and the free N-terminus for the peptide's ability to chelate metals, a structure known as the Amino-Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif. mdpi.com

Exploration of DAHK in Context of Other Metal-Binding Peptides (e.g., GHK)

DAHK is one of several naturally occurring peptides known for metal chelation. rsc.orgrsc.org A prominent example used for comparison is the tripeptide Gly-His-Lys (GHK), which is found in human plasma, saliva, and urine and is involved in wound healing and tissue remodeling. nih.govcaymanchem.com Both DAHK and GHK are high-affinity copper-binding peptides. researchgate.net

Thermodynamic studies using isothermal titration calorimetry have precisely measured their binding affinities for Cu(II) at a physiological pH of 7.4. researchgate.net These studies determined the conditional dissociation constant (Kd) for DAHK to be 2.6 ± 0.4 × 10⁻¹⁴ M, while the Kd for GHK was 7.0 ± 1.0 × 10⁻¹⁴ M. nih.govresearchgate.net The lower Kd value for DAHK indicates a slightly stronger binding affinity for Cu(II) compared to GHK. Despite both peptides binding copper in a 1:1 stoichiometry, there are differences in their copper exchange dynamics. The rate of copper exchange between DAHK peptides is very slow, whereas it is much faster for GHK peptides. researchgate.net This difference is attributed to their distinct coordination spheres. researchgate.net Both peptides are considered part of the ATCUN family of metal-binding motifs. rsc.org

| Peptide | Sequence | Cu(II) Dissociation Constant (Kd) at pH 7.4 | Key Characteristics | Reference |

|---|---|---|---|---|

| DAHK | H-Asp-Ala-His-Lys-OH | 2.6 ± 0.4 × 10⁻¹⁴ M | N-terminus of HSA; slightly higher Cu(II) affinity; slow copper exchange rate. | ahajournals.orgresearchgate.netresearchgate.net |

| GHK | H-Gly-His-Lys-OH | 7.0 ± 1.0 × 10⁻¹⁴ M | Found in plasma, saliva, urine; involved in wound healing; faster copper exchange rate. | nih.govresearchgate.netresearchgate.net |

Advanced Research Perspectives and Methodological Innovations

Applications of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the conformational dynamics of DAHK, particularly during its interaction with metal ions, is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques have been indispensable in providing detailed, atomic-level insights into these processes.

Circular Dichroism (CD) spectroscopy is a key tool for observing changes in the peptide's secondary structure. Studies using CD have revealed that the chelation of copper by DAHK induces significant structural transitions. researchgate.net This technique allows researchers to monitor the folding of the peptide as it coordinates with the metal ion, providing a macroscopic view of the conformational changes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers more granular information. 1H NMR studies have been instrumental in identifying the specific amino acid residues involved in metal coordination. For instance, NMR has confirmed that the histidine residue within the DAHK sequence is a primary ligand for Cu(II). researchgate.netnih.gov Advanced 2D NMR techniques can further be used to determine the three-dimensional structure of the peptide in solution, characterizing both its free and metal-bound states and identifying transient, partially folded structures that exist in equilibrium. nih.govcapes.gov.brresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited for studying paramagnetic species like Cu(II). EPR studies of the Cu(II)-DAHK complex have provided precise details about the coordination geometry of the bound copper ion, indicating a square-planar or square-pyramidal geometry with nitrogen and oxygen atoms as ligands. researchgate.net This level of detail is critical for understanding the electronic environment of the metal, which dictates its redox activity.

| Spectroscopic Technique | Type of Information Provided | Specific Finding for DAHK or Analogous Peptides |

|---|---|---|

| Circular Dichroism (CD) | Analysis of peptide secondary structure (e.g., α-helix, β-sheet, random coil). | Detects conformational changes upon Cu(II) binding, indicating a structural transition. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides atomic-resolution structural data and identifies specific residues involved in interactions. | Confirms the involvement of histidine residues in coordinating the Cu(II) ion. researchgate.netcapes.gov.br |

| Electron Paramagnetic Resonance (EPR) | Characterizes the electronic environment and coordination geometry of paramagnetic metal centers. | Reveals a Type II, axial coordination geometry for Cu(II) bound to the peptide. researchgate.net |

Development of Biomarker Assays Based on DAHK's Metal-Binding Characteristics

The strong and specific interaction between DAHK and Cu(II) ions presents an opportunity for the development of novel biomarker assays. Dysregulation of copper homeostasis is implicated in several pathological conditions, including neurodegenerative diseases like Alzheimer's. nih.gov Therefore, assays capable of accurately quantifying biologically available copper or assessing the body's copper-buffering capacity are of significant interest.

The development of such assays can leverage DAHK's metal-binding properties in several ways. One approach is a competitive ligand-binding assay (LBA). swissbioquant.com In this format, a labeled version of DAHK could compete with endogenous copper-binding molecules in a biological sample (e.g., plasma, cerebrospinal fluid) for a limited amount of Cu(II), or vice-versa. The resulting signal would be proportional to the copper-binding capacity of the sample.

Another potential application is in the creation of peptide-based sensors. By conjugating DAHK to a reporter molecule (e.g., a fluorophore), a sensor could be designed to produce a detectable signal change upon binding to copper. Such a tool could be used to quantify labile copper pools in various biological matrices. nih.gov

The validation of these biomarker assays would require rigorous methodologies, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or specialized immunoassays, to ensure the necessary selectivity, accuracy, and precision for clinical or research use. swissbioquant.comiqvia.com The ultimate goal is to create tools that can provide insights into disease states characterized by metal ion imbalance, potentially aiding in diagnostics or monitoring therapeutic interventions. future-diagnostics.com

Integration of DAHK Research into Broader Proteomics and Metallomics Frameworks

While detailed studies of DAHK provide fundamental knowledge, integrating this research into the broader fields of proteomics and metallomics is essential for understanding its systemic relevance.

Metallomics is the study of the entirety of metals and metalloids in a biological system (the "metallome") and their interactions with genes, proteins, and metabolites. DAHK research is a classic example of a "bottom-up" approach in metallomics. By thoroughly characterizing the copper-binding properties of this specific peptide sequence, researchers generate a precise dataset that helps interpret more complex, system-wide data. nih.govresearchgate.net For example, techniques like size-exclusion chromatography with inductively coupled plasma-mass spectrometry (SEC-ICP-MS) are used to separate and identify the entire suite of copper-binding proteins in a cell extract. nih.gov Knowledge of DAHK's binding affinity and specificity provides a crucial reference point for understanding the behavior of larger, more complex metalloproteins like albumin and for identifying novel metal-binding proteins. rsc.orgscielo.org.mx

Proteomics , the large-scale study of proteins, benefits from DAHK research by providing context for the function of human serum albumin (HSA), one of the most abundant proteins in blood plasma. nih.gov The N-terminus of HSA, which DAHK represents, is a primary transport site for copper in the bloodstream. nih.govnih.gov Understanding this specific interaction is vital for building comprehensive models of HSA's function in health and disease. Furthermore, studying how DAHK and its engineered variants interact with other proteins can reveal new biological pathways and networks, contributing to a deeper proteomic understanding of copper-related physiology.

The integration of these fields allows researchers to connect the detailed biochemical and biophysical properties of a single peptide-metal interaction to its functional consequences within the complex, dynamic environment of a living organism. researchgate.net

Future Directions in Peptide Engineering for Targeted Biological Modulation

The DAHK peptide serves as a promising scaffold for engineering new molecules with enhanced or novel biological functions. The goal of peptide engineering in this context is to modulate the peptide's properties to achieve specific therapeutic or research outcomes. nih.gov

One established strategy is the use of D-amino acids . The synthesis of an enantiomeric version of DAHK, composed of D-amino acids, has been shown to retain its ability to bind copper and prevent the formation of reactive oxygen species. nih.govresearchgate.net Such peptides are often more resistant to proteolytic degradation in the body, which could enhance their therapeutic potential.

Future engineering could focus on modifying binding affinity and selectivity . Guided by structural data from NMR and crystallography, iterative changes to the peptide sequence—such as substituting amino acids or altering their spacing—could fine-tune DAHK's affinity for copper or even engineer selectivity for other metal ions. nih.gov This could lead to the development of highly specific chelators for various applications.

Another promising avenue is the conjugation of DAHK to other molecules . By attaching DAHK to a homing peptide or antibody, its copper-binding activity could be directed to a specific tissue or cell type. nih.gov Conversely, conjugating DAHK to a drug molecule could modulate that drug's pharmacokinetic properties. acs.org

Finally, there is potential for creating peptide-based modulators of cellular signaling . Copper ions are known to play roles in various signaling pathways. By modifying the DAHK sequence, it may be possible to create peptides that not only bind copper but also interact with specific cell surface receptors, thereby converting a simple chelator into a sophisticated modulator of biological activity. nih.govtandfonline.com

| Engineering Strategy | Description | Potential Application for DAHK |

|---|---|---|

| D-Amino Acid Substitution | Replacing L-amino acids with their non-natural D-enantiomers. | Increase peptide stability and resistance to enzymatic degradation. nih.govnih.gov |

| Sequence Modification | Substituting, adding, or deleting amino acids in the peptide chain. | Fine-tune metal-binding affinity and selectivity for specific ions. nih.gov |

| Cyclization | Linking the peptide's termini or side chains to create a cyclic structure. | Improve structural rigidity, binding affinity, and stability. nih.gov |

| Conjugation | Attaching other molecules such as lipids, polymers, or targeting ligands. | Enable targeted delivery to specific cells or tissues and modify pharmacokinetic properties. nih.govacs.org |

Q & A

Basic Research Questions

Q. What experimental methods are recommended to verify the purity and structural integrity of synthetic DAHK?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 214–220 nm is standard for assessing purity (>99% recommended for reproducible studies). Mass spectrometry (MS) should confirm molecular weight (469.5 Da) and sequence fidelity. For solid-phase synthesis, ensure trifluoroacetic acid (TFA) removal via lyophilization or dialysis to avoid interference in metal-binding assays .

- Critical parameters : Batch-to-batch variability in purity can affect Cu(II)-binding efficacy; validate each batch with circular dichroism (CD) spectroscopy to confirm secondary structure consistency .

Q. How should DAHK be stored to maintain stability in long-term studies?

- Protocol : Store lyophilized powder at ≤-20°C in airtight, desiccated vials. For dissolved aliquots (e.g., in PBS or ultrapure water), use -70°C storage to prevent freeze-thaw degradation. Avoid buffers containing divalent cations (e.g., Mg²⁺) that may compete with Cu(II) binding .

Q. What in vitro assays are suitable for evaluating DAHK’s antioxidant activity against Cu(II)-induced oxidative damage?

- Design : Use plasmid DNA nicking assays with CuCl₂/ascorbic acid to simulate oxidative stress. Compare DAHK’s protective effect to human serum albumin (HSA) as a positive control. Quantify double-strand breaks via gel electrophoresis densitometry .

- Controls : Include EDTA to chelate free Cu(II) and confirm DAHK-specific effects. Validate results with fluorometric assays (e.g., thiobarbituric acid reactive substances, TBARS) for lipid peroxidation in neuronal cell models .

Advanced Research Questions

Q. How can researchers resolve contradictions in DAHK’s neuroprotective efficacy across different neuronal cell models?

- Analysis framework :

- Variable 1 : Cell-type-specific expression of metal transporters (e.g., CTR1) may alter Cu(II) uptake, affecting DAHK’s bioavailability. Perform knockdown experiments to assess transporter dependency .

- Variable 2 : Buffer composition (e.g., bicarbonate) can modulate Cu(II) redox cycling. Use controlled chelator-free systems and electron paramagnetic resonance (EPR) to track Cu(II) speciation .

Q. What strategies optimize DAHK’s binding affinity for Cu(II) under physiological conditions?

- Methodology :

- Titration studies : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) at pH 7.4. Compare with HSA’s N-terminal site to identify affinity-enhancing modifications (e.g., His residue methylation) .

- Computational modeling : Perform molecular dynamics simulations to predict DAHK-Cu(II) coordination geometry. Validate with X-ray absorption spectroscopy (XAS) .

Q. How can DAHK’s interaction with amyloid-β peptides be systematically studied to assess its role in Alzheimer’s disease?

- Experimental design :

- Co-incubation assays : Monitor amyloid-β aggregation via thioflavin-T fluorescence in the presence/absence of DAHK and Cu(II). Use transmission electron microscopy (TEM) to visualize fibril morphology .

- Competitive binding : Employ surface plasmon resonance (SPR) to measure DAHK’s displacement of Cu(II) from amyloid-β. Correlate with reactive oxygen species (ROS) suppression in neuronal co-cultures .

Methodological Best Practices

- Reproducibility : Document synthesis protocols (solid-phase vs. recombinant) and purity thresholds in line with Journal of Materials Chemistry A guidelines .

- Data reporting : Include raw HPLC/MS chromatograms, titration curves, and statistical significance values (p < 0.05) in supplementary materials. Follow APA formatting for citations (e.g., Gum et al., 2004) .

- Ethical compliance : For in vivo studies, adhere to institutional review board (IRB) protocols for stroke models and declare conflicts of interest per Analytical Chemistry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.